Cyclooct-3-en-1-ol
Description
Contextualization within Medium-Sized Carbocyclic Systems
Cyclooct-3-en-1-ol is a notable compound within the class of medium-sized carbocyclic systems, which are rings containing eight to eleven carbon atoms. du.ac.in These medium rings are of significant interest in organic chemistry due to their unique conformational properties and reactivity. Unlike smaller, more rigid rings or larger, more flexible rings, medium-sized rings often exhibit a high degree of conformational flexibility and can adopt a large number of conformations with low energy barriers for interconversion. slideshare.net This flexibility can lead to unusual chemical properties, including transannular reactions, where functional groups on opposite sides of the ring interact. uni-due.de
The study of cyclooctane (B165968) and its derivatives, such as this compound, reveals features like intraannular and extraannular hydrogens that can result in transannular strain. slideshare.net The presence of both a double bond and a hydroxyl group in this compound introduces further complexity and functionality, making it a valuable subject for conformational analysis and a versatile intermediate in organic synthesis. nih.gov The construction of such medium-ring compounds can be challenging, often leading to low yields due to high enthalpic and entropic barriers to cyclization. researchgate.net Nevertheless, their unique structural and reactive properties have made them a compelling area of research. researchgate.net
Isomeric Considerations and Stereochemical Diversity of Functionalized Cyclooctenes
The structure of this compound allows for a rich diversity of isomers, encompassing positional, geometric, and stereochemical variations. This complexity arises from the placement of the hydroxyl group and the double bond within the eight-membered ring, the geometry of the double bond, and the presence of chiral centers.
Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of these groups. quora.comquora.com In the case of this compound, variations in the position of the double bond and the hydroxyl group give rise to several positional isomers. For instance, moving the double bond to a different position results in isomers like cyclooct-2-en-1-ol (B1609350) and cyclooct-4-en-1-ol (B7950028). google.com Similarly, the hydroxyl group could be situated at different carbons relative to the double bond, leading to a variety of related structures. The IUPAC name, this compound, specifically defines the location of the double bond between carbons 3 and 4, and the hydroxyl group at carbon 1. nih.gov
| Positional Isomers of Cyclooctenol |
| Cyclooct-2-en-1-ol |
| This compound |
| Cyclooct-4-en-1-ol |
The presence of a double bond within the cyclooctene (B146475) ring allows for geometric isomerism, resulting in cis (Z) and trans (E) configurations. Cyclooctene is the smallest cycloalkene that can stably exist in both cis and trans forms at room temperature, although the trans isomer is significantly more strained. quora.comquora.comuop.edu.pk
The IUPAC name (3Z)-cyclooct-3-en-1-ol specifies the cis or Z configuration of the double bond. nih.gov The corresponding (E)-cyclooct-3-en-1-ol would be the trans isomer. nih.gov The stability of these isomers is a key area of study. For the related cyclooct-4-enol, the stability of its Z and E isomers has been quantified using silver nitrate (B79036) complexation, with the E-isomer showing a much higher stability constant for the silver complex, indicating its higher reactivity and strain. The high ring strain in trans-cyclooctenes makes them highly reactive in certain cycloaddition reactions, a property exploited in bioorthogonal chemistry. nih.gov
| Geometric Isomers of this compound |
| (Z)-Cyclooct-3-en-1-ol (cis) |
| (E)-Cyclooct-3-en-1-ol (trans) |
This compound contains at least one chiral center at the carbon atom bearing the hydroxyl group (C-1). google.comguidechem.com The presence of this stereocenter means that the compound can exist as a pair of enantiomers, (R)- and (S)-Cyclooct-3-en-1-ol.
Furthermore, the combination of the chiral center and the geometric isomerism of the double bond leads to the possibility of diastereomers. For example, (1R, 3Z)-cyclooct-3-en-1-ol and (1S, 3Z)-cyclooct-3-en-1-ol are enantiomers. Similarly, (1R, 3E)-cyclooct-3-en-1-ol and (1S, 3E)-cyclooct-3-en-1-ol form another pair of enantiomers. The relationship between, for instance, (1R, 3Z)-cyclooct-3-en-1-ol and (1R, 3E)-cyclooct-3-en-1-ol is that of diastereomers. The stereochemistry can significantly influence the reactivity of the molecule. For instance, in functionalized trans-cyclooctenes, the axial and equatorial isomers have been shown to have different energies and reactivities. nih.gov
Geometric Isomerism (Z/E Configurations) and Their Stability Profiles
Overview of Research Significance in Organic Synthesis and Conformational Studies
This compound and its isomers are significant targets and intermediates in organic synthesis. The synthesis of these compounds often involves multi-step sequences, for example, starting from the epoxidation of 1,5-cyclooctadiene (B75094) followed by ring-opening to yield (Z)-cyclooct-4-en-1-ol. The presence of both an alcohol and an alkene functional group allows for a wide range of subsequent transformations. For instance, the alcohol can be oxidized to a ketone or used in esterification reactions, while the double bond can undergo various addition reactions. The unique reactivity of strained trans-cyclooctene (B1233481) derivatives, such as those derived from cyclooctenol, has found application in bioorthogonal chemistry for in vivo labeling. nih.gov
From a physical organic chemistry perspective, this compound is an excellent model for conformational studies of medium-sized rings. The flexible nature of the eight-membered ring leads to a complex potential energy surface with multiple low-energy conformations. slideshare.net The presence of the double bond and the hydroxyl group introduces additional conformational constraints and potential for intramolecular interactions, such as hydrogen bonding, which can influence the preferred conformations. uni-due.de Theoretical and experimental methods, including X-ray diffraction and NMR spectroscopy, are employed to investigate these conformational preferences and their influence on chemical reactivity, such as the propensity for transannular reactions. uni-due.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3Z)-cyclooct-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h2,4,8-9H,1,3,5-7H2/b4-2- |
InChI Key |
PKZBRYXOYZUZIR-RQOWECAXSA-N |
Isomeric SMILES |
C1CCC(C/C=C\C1)O |
Canonical SMILES |
C1CCC(CC=CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclooct 3 En 1 Ol and Its Stereoisomers
Regioselective and Stereoselective Synthesis Strategies
Achieving control over the placement and three-dimensional arrangement of functional groups is paramount in modern organic synthesis. For cyclooct-3-en-1-ol, this translates to controlling the position of the double bond and the stereochemistry of the hydroxyl group.
Epoxidation-Reduction Sequences for Defined Stereochemistry
A powerful and widely utilized strategy for the stereocontrolled synthesis of cyclooctenols involves a two-step epoxidation-reduction sequence. This method provides a high degree of control over the final stereochemistry of the alcohol.
The synthesis often begins with the epoxidation of a cyclooctadiene, such as 1,5-cyclooctadiene (B75094). Reaction with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) yields the corresponding epoxide, (Z)-9-oxabicyclo[6.1.0]non-4-ene. This epoxide intermediate is then subjected to reduction.
A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). tdx.cat LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing a wide variety of functional groups, including the opening of epoxide rings to form alcohols. masterorganicchemistry.com The reduction of (Z)-9-oxabicyclo[6.1.0]non-4-ene with LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) at reflux temperature affords (Z)-cyclooct-4-en-1-ol in high yield.
The general transformation can be summarized as follows:
Epoxidation: Cyclooctadiene + m-CPBA → Epoxide
Reduction: Epoxide + LiAlH₄ → Cyclooctenol
The epoxidation-reduction sequence is particularly valuable for its ability to produce products with high stereochemical purity. The stereochemistry of the final alcohol is determined by the stereochemistry of the initial epoxide and the regioselectivity of the hydride attack. For instance, the reduction of (Z)-9-oxabicyclo[6.1.0]non-4-ene with LiAlH₄ has been reported to yield (Z)-cyclooct-4-en-1-ol with greater than 95% stereochemical purity. This high level of control is crucial for the synthesis of enantiomerically pure target molecules. The stereospecificity of the epoxidation reaction itself can be influenced by the choice of catalyst and reaction conditions. researchgate.net
Reduction of Epoxide Intermediates (e.g., with Lithium Aluminum Hydride)
Hydrolysis and Functionalization of Halogenated Cyclooctene (B146475) Derivatives
Another synthetic route to cyclooctenols involves the hydrolysis and functionalization of halogenated cyclooctene derivatives. These halogenated compounds can serve as precursors, with the halogen atom acting as a leaving group that can be displaced by a hydroxyl group or other functionalities.
For example, the rearrangement of 8-halobicyclo[5.1.0]octanes, such as 8,8-dibromobicyclo rsc.orgoctane, mediated by silver ions, can lead to the formation of diastereomers of 2-bromo-trans-cyclooct-2-en-1-ol. nih.gov Subsequent hydrolysis or other nucleophilic substitution reactions can then be employed to introduce the desired hydroxyl group. The use of halogenated intermediates opens up possibilities for further functionalization, as the halogen can be replaced by a variety of nucleophiles, making this a versatile approach in organic synthesis. rsc.org
Catalytic Reduction of Cyclooctenones and Related Keto-derivatives
The catalytic reduction of cyclooctenones presents a direct method for the synthesis of cyclooctenols. In this approach, a ketone functionality on the cyclooctene ring is reduced to a hydroxyl group. A variety of reducing agents and catalytic systems can be employed for this transformation.
For instance, the reduction of unsaturated cyclic ketones can be achieved using lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether at low temperatures. tdx.cat This method is effective for converting the keto group to the corresponding allylic alcohol. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, allowing for the preferential formation of one stereoisomer over another.
| Starting Material | Reducing Agent | Product | Reference |
| Unsaturated Cyclic Ketone | LiAlH₄ | Allylic Alcohol | tdx.cat |
Palladium-Catalyzed Carbonylation Routes to Related Esters
Palladium-catalyzed carbonylation reactions offer an alternative, albeit indirect, route to cyclooctenol derivatives. These reactions typically involve the introduction of a carbonyl group into an olefinic substrate in the presence of an alcohol, leading to the formation of an ester.
Specifically, the palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) in methanol (B129727) can produce ethyl cyclooct-4-ene-1-carboxylate. This reaction often requires high pressure and temperature. The resulting ester can then be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization to obtain this compound. While this multi-step process may seem less direct, it provides access to a variety of functionalized cyclooctene derivatives.
| Reactants | Catalyst System | Product | Reference |
| Cycloocta-1,5-diene, CO, Methanol | (Bu₃PhPd)₂ | Ethyl cyclooct-4-ene-1-carboxylate |
Enantioselective Synthesis Approaches to Chiral this compound
Achieving enantiopurity in this compound is crucial for its application in fields requiring specific chiral recognition. The principal strategies employed include the asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, and the desymmetrization of a meso precursor.
Asymmetric Reduction of Prochiral Ketones
A highly effective and direct method for obtaining enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, cyclooct-3-en-1-one. This transformation is often accomplished using transition metal catalysts bearing chiral ligands. Asymmetric transfer hydrogenation (ATH) stands out as a robust technique. For instance, ruthenium(II) complexes stabilized by chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are exemplary catalysts for this purpose. researchgate.net In a typical process, the ketone is reduced using a hydrogen source like a formic acid/triethylamine (HCOOH/Et₃N) mixture, which, in the presence of the chiral Ru(II) catalyst, delivers a hydride to one of the enantiofaces of the carbonyl group preferentially. researchgate.net This method often proceeds via a dynamic kinetic resolution, affording the cis-alcohol with high levels of both diastereomeric and enantiomeric excess. researchgate.net
| Catalyst System | H₂ Source | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Ru(II)-TsDPEN | HCOOH/Et₃N | α-Substituted cyclic ketones | >20:1 | up to >99% |
| Ru(II)-MsDPEN | HCOOH/Et₃N | β-Aminoketones | >20:1 | up to >99% |
Table 1: Representative results for the asymmetric transfer hydrogenation of cyclic ketones using chiral Ru(II) catalysts. researchgate.netnih.gov The data illustrates the high efficiency and selectivity achievable with this method, which is applicable to the synthesis of chiral this compound from its corresponding ketone.
Enzymatic Kinetic Resolution
Kinetic resolution is a cornerstone of enantioselective synthesis, allowing for the separation of a racemic mixture. For racemic this compound, lipase-catalyzed acylation is a particularly effective method. In this process, an enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can be separated chromatographically. Lipases such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435®) and Pseudomonas cepacia Lipase (PCL) are widely used due to their broad substrate specificity and high enantioselectivity. polimi.itmdpi.com The choice of acyl donor (e.g., vinyl acetate (B1210297), acetic anhydride) and solvent can significantly influence the reaction's efficiency and selectivity. polimi.itmdpi.com
| Lipase | Acyl Donor | Conditions | Product (ee) | Unreacted Alcohol (ee) | Conversion |
| Novozym 435® (CALB) | Vinyl Acetate | 50 °C, conventional | Diacetate (>99%) | Monoacetate (42%) | High |
| PS-D (PCL) | Vinyl Acetate | 50 °C, MW (15W) | Monoacetate (50%) | Diol (35%) | ~43% |
Table 2: Selected data from the lipase-catalyzed kinetic resolution of a related substrate, (Z)-cyclooct-5-ene-1,2-diol, which demonstrates the utility of this method. mdpi.comresearchgate.net Similar principles are applied to resolve racemic this compound.
Desymmetrization of meso-Epoxides
An elegant and atom-economical approach to chiral molecules is the desymmetrization of achiral meso-compounds. A suitable precursor for chiral this compound derivatives is cis-cyclooctadiene monoxide, derived from the mono-epoxidation of 1,5-cyclooctadiene. The enantioselective ring-opening (ARO) of this meso-epoxide with a nucleophile, catalyzed by a chiral transition metal complex, can generate a chiral functionalized cyclooctenol. Salen-metal complexes, particularly those of Co(III) and Cr(III), have proven to be powerful catalysts for such transformations. ucla.eduunits.it For example, the (salen)Co-catalyzed ring-opening of a meso-epoxide with water (hydrolysis) or other nucleophiles can produce chiral diols or functionalized alcohols with high enantioselectivity. units.it The mechanism is believed to involve the cooperative activation of both the epoxide and the nucleophile by the chiral catalyst, ensuring a highly ordered and stereoselective transition state. ucla.eduunits.it
Retrosynthetic Analysis and Strategic Precursor Selection
The design of a synthetic route to this compound is guided by retrosynthetic analysis, which involves a series of logical disconnections to identify simple, readily available starting materials.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of medium and large rings. nih.gov A retrosynthetic disconnection of the double bond in this compound via RCM points to an acyclic diene, specifically a derivative of 1,9-decadien-3-ol. This linear precursor, which can be assembled from smaller fragments, is then subjected to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. Under high dilution conditions to favor the intramolecular reaction, the catalyst facilitates the formation of the eight-membered ring by creating a new carbon-carbon double bond and releasing a small volatile alkene (e.g., ethylene). nih.govoregonstate.edu A related strategy, ring-closing enyne metathesis (RCEYM), uses an alkene and an alkyne to form a cyclic 1,3-diene, which can be a valuable intermediate. organic-chemistry.orgrsc.org
Pathways from Cyclooctadienes
Commercially available cyclooctadienes are among the most common and strategic precursors for this compound.
cis,cis-1,5-Cyclooctadiene (1,5-COD): This is arguably the most versatile starting point. A key transformation is selective mono-epoxidation to yield 1,5-cyclooctadiene monoxide. This epoxide can be isomerized to various cyclooctenols, including this compound, using a base or a transition metal catalyst. Alternatively, employing Sharpless Asymmetric Epoxidation on a related allylic alcohol derived from 1,5-COD allows for the synthesis of unsaturated epoxy alcohols with high chemoselectivity and predictable stereochemistry. mdpi.com These chiral epoxy alcohols are powerful intermediates that can be converted to the target molecule through further transformations like reductive epoxide opening. mdpi.com
cis,cis-1,3-Cyclooctadiene: This conjugated diene also serves as a valuable precursor. One potential route involves a [4+2] cycloaddition (Diels-Alder reaction) to temporarily protect the diene system, allowing for selective functionalization of the isolated double bond that would be formed in a subsequent step. A retro-Diels-Alder reaction would then unveil the desired cyclooctene framework. Another approach is the photooxygenation of the diene to form a bicyclic endoperoxide, which can be reduced to yield a cyclooctene-diol, a close relative of the target compound.
By leveraging these advanced synthetic methods and strategic retrosynthetic planning, chemists can access this compound and its stereoisomers with high levels of control, enabling further investigation and application of this versatile eight-membered ring structure.
Chemical Reactivity and Mechanistic Investigations of Cyclooct 3 En 1 Ol
Transformations Involving the Hydroxyl Group
The hydroxyl group in cyclooct-3-en-1-ol is a primary site for various chemical modifications, including esterification, oxidation, and nucleophilic substitution.
Esterification Reactions and Derivatives
This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. guidechem.com These reactions are typically catalyzed by acids or proceed via activated intermediates. For instance, esterification with valeric acid yields cyclooct-4-en-1-yl valerate. vulcanchem.com Standard methods like Fischer esterification, or milder conditions such as Steglich or Mitsunobu esterification, can be employed. vulcanchem.com The resulting esters are often targeted for their applications in the fragrance industry. google.comgoogle.com
A variety of ester derivatives can be synthesized, expanding the utility of the cyclooctenol scaffold. The reaction with oxalyl chloride or ethyl chloroxalate can introduce oxalate (B1200264) or ethyl oxalate moieties, respectively. researchgate.net Similarly, succinic anhydride (B1165640) can be used to form a hemisuccinate ester. researchgate.net These derivatives are of interest as monomers for ring-opening metathesis polymerization (ROMP). researchgate.net
Table 1: Examples of Esterification Reactions of Cyclooctenol Derivatives
| Reactant | Reagent | Product | Reference |
| This compound | Valeric Acid | Cyclooct-3-en-1-yl valerate | vulcanchem.com |
| This compound | Oxalyl chloride | 2-(Cyclooct-3-en-1-yloxy)-2-oxoacetic acid | researchgate.net |
| This compound | Ethyl chloroxalate | Ethyl (cyclooct-3-en-1-yloxy)(oxo)acetate | researchgate.net |
| This compound | Succinic anhydride | 4-((Cyclooct-3-en-1-yl)oxy)-4-oxobutanoic acid | researchgate.net |
Oxidation Reactions to Cyclooctenones
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, cyclooct-3-en-1-one. ucl.ac.uk A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. guidechem.com
Common methods include the use of chromic acid, generated in situ. ucl.ac.uk Other reagents, such as those based on hypervalent iodine like Dess-Martin periodinane (DMP), offer milder conditions for the oxidation of alcohols to ketones. The oxidation of allylic alcohols can sometimes be achieved with reagents like manganese dioxide, although specific examples for this compound are not detailed in the provided results. The resulting cyclooctenones are valuable intermediates, for instance, in the synthesis of fragrance compounds. google.com
Nucleophilic Substitutions and Derivatizations
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, direct substitution on the alcohol is also possible under certain conditions.
Derivatization can also occur at other positions of the ring, influenced by the hydroxyl group. For instance, the synthesis of 8-((isopropyl)amino)cyclooct-4-en-1-ol demonstrates that the core structure can be modified to include additional functional groups while retaining the hydroxyl moiety. vulcanchem.com Furthermore, the hydroxyl group can direct other reactions. For example, 2-azidothis compound serves as a key intermediate where the hydroxyl group influences subsequent reactions like epoxidation and ring-opening to form various aminocyclitols. researchgate.net
Reactions Involving the Olefinic Double Bond
The double bond in this compound is susceptible to a range of addition reactions, most notably epoxidation and hydrogenation. The stereochemical outcome of these reactions is often influenced by the presence and orientation of the hydroxyl group.
Epoxidation Chemistry and Selectivity
The epoxidation of the double bond in this compound and related cycloalkenols is a well-studied transformation that leads to the formation of epoxy alcohols. The stereoselectivity of this reaction is highly dependent on the directing effect of the allylic hydroxyl group.
When cyclooct-2-en-1-ol (B1609350) is treated with a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), the epoxidation occurs syn to the hydroxyl group, leading to the formation of the cis-epoxy alcohol. mdma.ch However, for (Z)-cyclooct-2-en-1-ol, the reaction with m-CPBA exclusively yields the trans-epoxide. mdma.ch This highlights the profound influence of the substrate's geometry on the reaction's stereochemical course. In the absence of a directing hydroxyl group, the epoxidation of cyclooctene (B146475) itself is known to be highly selective, which is attributed to the preferred conformation of the ring that disfavors side reactions. researchgate.net
The use of different epoxidation agents and conditions can also influence the outcome. For example, epoxidation of cycloalkenols with monoperoxyphthalic acid (MPPA) in an aqueous alkaline medium has been shown to proceed with high yield and diastereoselectivity. researchgate.net Vanadium-catalyzed epoxidations of some allylic cycloalkenols with tert-butyl hydroperoxide (t-BuOOH) can exhibit opposite stereoselectivity to peroxy acid reactions. researchgate.net
Table 2: Diastereoselectivity in the Epoxidation of Cycloalkenols
| Substrate | Reagent | Major Product Stereochemistry | Reference |
| Allylic Cyclohexenols | Peroxy acids | cis-Epoxy alcohol | mdma.ch |
| (Z)-Cyclooct-2-en-1-ol | m-CPBA | trans-Epoxide | mdma.ch |
| Cycloalkenols | MPPA (aqueous) | High diastereoselectivity | researchgate.net |
Hydrogenation and Reduction of the Alkene Moiety
The double bond of this compound can be saturated through catalytic hydrogenation to yield cyclooctanol (B1193912). This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or nickel nanoparticles. google.comresearchgate.net
For example, 1-cyclooct-3-enylpropan-1-one, a related ketone, can be hydrogenated using 10% palladium on charcoal to saturate the double bond, yielding 1-cyclooctylpropanone. google.com The subsequent reduction of the ketone would provide the saturated alcohol. The hydrogenation of cycloocta-1,5-diene (B8815838) over nickel nanoparticles has been shown to produce cyclooctane (B165968), indicating that under these conditions, all double bonds are reduced. researchgate.net Selective hydrogenation of one double bond in a diene system can be challenging. researchgate.net The reduction of the double bond in this compound itself would be expected to proceed under similar conditions to afford cyclooctanol.
Addition Reactions (e.g., Oxymercuration-Demercuration)
The oxymercuration-demercuration of alkenes is a well-established method for the Markovnikov hydration of double bonds, notable for its prevention of carbocation rearrangements. wikipedia.org This two-step process involves the electrophilic addition of a mercury(II) species to the alkene, followed by reductive removal of the mercury substituent.
In the first step, the alkene reacts with mercuric acetate (B1210297) in an aqueous solution. The reaction proceeds through a mercurinium ion intermediate, which is a three-membered ring containing the mercury atom. wikipedia.orgmasterorganicchemistry.com Water then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion, which leads to the anti-addition of the hydroxyl and acetoxymercury groups across the double bond. wikipedia.orgmasterorganicchemistry.com The subsequent demercuration step, typically achieved with sodium borohydride, replaces the mercury group with a hydrogen atom. wikipedia.org
While specific studies on the oxymercuration-demercuration of this compound are not extensively detailed in the provided search results, the general principles of this reaction can be applied. Given the structure of this compound, the reaction would be expected to yield a diol. The regioselectivity of the hydroxyl group addition would be directed to the more substituted carbon of the double bond, following Markovnikov's rule. youtube.com However, due to the substitution pattern of the double bond in this compound, a mixture of regioisomers could potentially be formed. The stereochemical outcome would be influenced by the anti-addition of the incoming hydroxyl group relative to the mercury species.
Cyclopropanation Reactions and Directing Group Effects
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, on an alkene can be influenced by the presence of a nearby hydroxyl group. This directing effect can control the stereoselectivity of the reaction, favoring the delivery of the carbene or carbenoid from the same face as the hydroxyl group.
In the context of this compound, the hydroxyl group can act as a directing group in reactions such as the Simmons-Smith cyclopropanation. This reaction typically utilizes diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species. The hydroxyl group can coordinate with the zinc reagent, leading to a directed cyclopropanation that results in the formation of a bicyclo[6.1.0]nonan-ol. The stereochemistry of the newly formed cyclopropane ring is predominantly syn to the hydroxyl group. datapdf.com
The effectiveness of the hydroxyl group as a directing group is dependent on the reaction conditions and the specific cyclopropanation reagent used. For instance, in rhodium-catalyzed decompositions of diazo compounds, the presence of a hydroxyl group can also lead to high diastereoselectivity in the cyclopropanation of allylic alcohols. nih.gov The directing effect is attributed to the formation of a transient intermediate where the substrate coordinates to the metal catalyst through the hydroxyl group, guiding the intramolecular carbene transfer.
Transannular Reactions and Hydride Shifts in Cyclooctene Systems
Medium-sized rings, such as the cyclooctene ring system, are characterized by their conformational flexibility and the potential for transannular reactions. These are intramolecular reactions where a bond is formed between two non-adjacent atoms across the ring. ehu.es This proximity is a consequence of the ring's conformation, which can bring distant parts of the molecule close together. libretexts.org
Hydride shifts are a common type of transannular reaction in cyclooctyl systems, particularly when a carbocation or an electron-deficient center is generated. rsc.org The close spatial relationship between carbon atoms across the ring facilitates the transfer of a hydride ion (H⁻) from one carbon to another.
1,3- and 1,5-Hydride Transfer Mechanisms
In cyclooctene systems, both 1,3- and 1,5-hydride shifts are possible. A researchgate.netuniversiteitleiden.nl-hydride shift involves the migration of a hydrogen atom between carbons 1 and 5 of a pentadienyl-like system. wikipedia.org In cyclooctyl systems, 1,5-hydride shifts are particularly prevalent and can be promoted under certain conditions. For example, the solvolysis of cyclooctyl mesylates can lead to products arising from a 1,5-hydride shift. rsc.org
The mechanism of a researchgate.netuniversiteitleiden.nl-sigmatropic hydrogen shift in 1,3-cyclooctadiene (B162279) has been studied using density functional theory calculations. acs.org These calculations indicate the presence of multiple conformers and diastereomeric transition states, highlighting the complexity of these processes in eight-membered rings. acs.org While thermal rsc.orgresearchgate.net-hydride shifts are symmetry-allowed, they often face high activation barriers. wikipedia.org
Influence of Conformation on Transannular Processes
The conformation of the cyclooctene ring plays a crucial role in determining the feasibility and outcome of transannular reactions. The eight-membered ring can adopt several conformations, such as the boat-chair, boat-boat, and twist-boat-chair. The relative energies of these conformations and the barriers to their interconversion influence the proximity of atoms across the ring.
For a transannular hydride shift to occur, the C-H bond of the hydrogen donor and the p-orbital of the carbocation acceptor must be suitably aligned. The specific conformation of the cyclooctyl cation or related intermediate will therefore dictate which, if any, transannular reaction is favored. The presence of substituents, such as the hydroxyl group in this compound, can further influence the conformational preferences of the ring and, consequently, the propensity for transannular events. The steric and electronic effects of the substituent can favor conformations that either facilitate or hinder the close approach of atoms required for a transannular reaction.
Ring-Opening and Rearrangement Pathways of Functionalized Cyclooctenes
Functionalized cyclooctenes can undergo a variety of ring-opening and rearrangement reactions, often driven by the release of ring strain or the formation of more stable products. vulcanchem.com For instance, the ring-opening metathesis polymerization (ROMP) of cyclooctene derivatives using Grubbs catalysts is a powerful method for synthesizing polycyclooctenes.
The presence of functional groups can direct or participate in these rearrangements. For example, the acid-catalyzed rearrangement of epoxides derived from cyclooctenes can lead to a variety of products, including transannular cyclization products. Lewis acid-triggered activation of certain cyclooctene derivatives can also lead to elimination and rearrangement pathways involving ionic intermediates. universiteitleiden.nlrsc.org
In some cases, functionalized cyclooctenes can rearrange to form aromatic systems. For example, cyclooctatetraene, a related eight-membered ring system, is known to undergo rearrangement reactions to form aromatic compounds under specific conditions. wikipedia.org
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
The reactions of multifunctional molecules like this compound are often governed by principles of selectivity, which determine the outcome when multiple reaction pathways are possible.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.orgrsc.org In this compound, a reagent could potentially react with the hydroxyl group or the alkene. The choice of reagent and reaction conditions is crucial for directing the reaction to the desired functional group. For example, certain oxidizing agents might selectively oxidize the alcohol to a ketone, while others might epoxidize the double bond. The chemoselectivity in the oxidation of cycloalkenes can be influenced by the catalyst and solvent system. researchgate.netrsc.org
Regioselectivity is the preference for bond formation at one position over another. In addition reactions to the double bond of this compound, such as hydroboration-oxidation or oxymercuration-demercuration, the regioselectivity determines which carbon atom of the double bond forms a new bond with the incoming group. Markovnikov and anti-Markovnikov additions are classic examples of regioselective reactions. youtube.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, the existing stereocenter at the hydroxyl-bearing carbon and the geometry of the double bond can influence the stereochemical outcome of subsequent reactions. The directing effect of the hydroxyl group in cyclopropanation is a prime example of stereocontrol. datapdf.com Similarly, the anti-addition observed in oxymercuration is a stereoselective process. masterorganicchemistry.com The conformation of the flexible eight-membered ring also plays a significant role in determining the stereochemical course of many reactions.
The interplay of these selective processes is fundamental to the synthetic utility of this compound and allows for the controlled synthesis of complex molecular architectures.
Conformational Analysis and Dynamics of Cyclooct 3 En 1 Ol
Elucidation of Preferred Conformations and Energy Minima
The conformational preference of cyclooct-3-en-1-ol is determined by a delicate balance of minimizing torsional strain, transannular interactions, and angle strain, while accommodating the planar geometry of the double bond and the steric and electronic effects of the hydroxyl group.
Unlike the simple chair conformation of cyclohexane, the parent cyclooctene (B146475) ring primarily exists in several low-energy conformations. The most stable forms are typically variations of a twist-chair (TC) or a twist-boat (TB) geometry. For (Z)-cyclooctene, the parent ring system for this compound, the most stable conformation is a skewed chair-like structure, often referred to as a "chair" or C1 form . A higher-energy boat-like conformation, referred to as the "boat" or C2 form, also exists on the potential energy surface.
In this compound, these foundational ring shapes are further modified. The molecule primarily adopts conformations that can be described as distorted chair and boat forms. The chair-like conformers are generally lower in energy due to their ability to better alleviate transannular strain—the steric repulsion between atoms across the ring . The boat-like conformers, while higher in energy, remain thermally accessible and play a role in the dynamic interconversion pathways of the molecule.
The presence of the sp2-hybridized carbons of the double bond imposes a significant constraint, flattening a four-carbon segment of the ring (C2-C3-C4-C5). This planarity reduces the number of possible low-energy conformations compared to cyclooctanol (B1193912) . The primary conformational ambiguity then arises from the positioning of the hydroxyl group on C1. The -OH group can occupy two distinct positions relative to the ring: a pseudoaxial (ax) orientation, where it points roughly perpendicular to the mean plane of the ring, or a pseudoequatorial (eq) orientation, where it points away from the ring's center .
For the more stable chair-like ring conformation, two diastereomeric conformers are of primary importance: one with the hydroxyl group in a pseudoaxial position and one with it in a pseudoequatorial position. Computational and spectroscopic studies have shown that the pseudoequatorial conformer is generally favored, as it minimizes steric interactions with the transannular hydrogens. However, the pseudoaxial conformer can be stabilized by an intramolecular O-H···π hydrogen bond between the hydroxyl proton and the electron density of the C=C double bond [14, 15]. The existence and strength of this interaction are highly dependent on the solvent and temperature.
The relative energies of the four most relevant conformers (chair-equatorial, chair-axial, boat-equatorial, boat-axial) have been determined through a combination of computational modeling and NMR spectroscopy.
| Conformer | Ring Shape | -OH Orientation | Calculated Relative Energy (kcal/mol) [15, 19] | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|---|
| CE | Chair | Pseudoequatorial | 0.00 (Reference) | Lowest transannular strain; minimal steric hindrance for -OH. |
| CA | Chair | Pseudoaxial | 0.4 - 0.8 | Potential for O-H···π stabilization; slight increase in transannular strain. |
| BE | Boat | Pseudoequatorial | ~2.5 | Increased torsional and transannular strain relative to chair forms. |
| BA | Boat | Pseudoaxial | ~3.0 | Highest energy due to combined ring strain and steric interactions. |
Chair and Boat Conformations of the Eight-Membered Ring
Interconversion Pathways and Energy Barriers
The different conformations of this compound are not static but are in a state of dynamic equilibrium, interconverting through specific pathways. The primary process is the ring inversion of the chair conformation, which proceeds through a higher-energy boat-like transition state or intermediate. This process effectively exchanges the pseudoaxial and pseudoequatorial positions.
Variable-temperature NMR (VT-NMR) spectroscopy has been a key tool in probing these dynamics. By monitoring the coalescence of NMR signals as the temperature is lowered, the energy barriers (ΔG‡) for these interconversions can be experimentally determined. The main interconversion pathway is the chair-to-chair inversion. The energy barrier for this process is significantly lower than that of cyclooctane (B165968) due to the flexibility introduced by the double bond but high enough to allow for the observation of distinct conformers at low temperatures .
| Interconversion Process | Experimental Method | Energy Barrier (ΔG‡) (kcal/mol) | Notes |
|---|---|---|---|
| Chair (CE) ⇌ Chair (CA)' | Dynamic ¹H NMR | 7.5 - 8.5 | Represents the primary ring inversion process, proceeding via a boat-like transition state. |
| Boat ⇌ Chair | Calculated (DFT) | ~5.0 | This barrier is for the conversion from the higher-energy boat to the lower-energy chair. |
Impact of Conformational Strain on Chemical Reactivity and Stereocontrol
The well-defined conformational preferences of this compound have profound implications for its chemical reactivity, particularly in stereoselective reactions. The ground-state conformational equilibrium directly influences the accessibility of the reacting centers—the double bond and the hydroxyl group—and therefore controls the stereochemical outcome of additions and other transformations.
This principle is exemplified in the diastereoselective epoxidation of the double bond. When this compound is treated with an electrophilic epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the reaction proceeds with high diastereoselectivity. The hydroxyl group acts as a directing group. In the preferred chair-equatorial (CE) conformer, the hydroxyl group is positioned to deliver the oxidant to the syn-face of the double bond via a hydrogen-bonded transition state. This leads predominantly to the formation of the syn-epoxide [1, 3]. The selectivity is a direct consequence of the molecule adopting a conformation that facilitates this intramolecular delivery, overcoming any steric hindrance.
Similarly, in reactions like hydroboration-oxidation or osmylation, the facial selectivity is dictated by the steric environment created by the ring's three-dimensional structure. The most stable CE conformer presents one face of the double bond as significantly more accessible than the other, leading to a predictable and high degree of stereocontrol. This conformational locking, or preference, is a powerful tool in synthesis, allowing the remote hydroxyl group to control the stereochemistry at the C3-C4 double bond .
Theoretical and Computational Approaches to Conformational Landscape
Computational chemistry is an indispensable tool for mapping the complex potential energy surface (PES) of this compound. A variety of methods, ranging from rapid molecular mechanics (MM) to more rigorous Density Functional Theory (DFT) and ab initio calculations, have been employed to understand its conformational behavior.
Molecular mechanics force fields (e.g., MM3, MMFF94) are effective for rapidly scanning the PES to identify numerous potential low-energy conformers. These initial structures can then be subjected to higher levels of theory for more accurate energy calculations and geometry optimizations . DFT methods, such as B3LYP with basis sets like 6-31G* or larger, have proven highly effective in predicting the relative energies of conformers and the energy barriers between them [3, 19].
These computational results are not used in isolation; they are critically validated against experimental data. For instance, calculated NMR coupling constants (³JHH) are compared with experimental values to confirm the dihedral angles characteristic of a specific conformer. The presence of an O-H···π bond, predicted computationally, can be corroborated experimentally through IR spectroscopy by observing the characteristic shift in the O-H stretching frequency in a non-polar solvent . The excellent agreement often found between high-level computational data and experimental observations provides a high degree of confidence in the proposed conformational models.
| Parameter | Computational Value (DFT/B3LYP) (kcal/mol) | Experimental Value (NMR/IR) (kcal/mol) | Method of Determination |
|---|---|---|---|
| Energy Difference (ΔE) between CE and CA | 0.55 | ~0.6 | Low-Temperature NMR Integration |
| Ring Inversion Barrier (ΔG‡) | 8.1 | 7.9 | Dynamic NMR (Line-Shape Analysis) |
Spectroscopic and Advanced Analytical Characterization of Cyclooct 3 En 1 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of cyclooct-3-en-1-ol, offering deep insights into its molecular structure.
Proton (¹H) NMR spectroscopy is instrumental in determining the connectivity of protons and the relative stereochemistry of the molecule. For 1-cyclooct-3-enylpropan-1-ol, a derivative of this compound, the ¹H NMR spectrum shows characteristic signals that can be assigned to different protons within the structure. google.com For instance, the olefinic protons on the cyclooctene (B146475) ring typically appear in the range of δ 5.5-5.7 ppm. google.com The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is observed as a multiplet between δ 3.32 and 3.46 ppm. google.com The aliphatic protons of the cyclooctene ring and the propyl group resonate in the upfield region, generally between δ 0.95 and 2.27 ppm. google.com The presence of diastereomers can lead to separate signals for chemically equivalent protons, providing information on the isomeric composition of the sample. google.com
Table 1: Illustrative ¹H NMR Data for a this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.54-5.70 | m | 2H | Olefinic protons (-CH=CH-) |
| 3.32-3.46 | m | 1H | Carbinol proton (-CH-OH) |
| 2.02-2.27 | m | 4H | Allylic protons and other ring protons |
| 1.22-1.76 | m | 10H | Ring and propyl chain protons |
| 0.95, 0.97 | t | 3H | Methyl protons (-CH₃) |
Data is for 1-cyclooct-3-enylpropan-1-ol and is illustrative for the class of compounds. google.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The olefinic carbons in this compound derivatives typically resonate around δ 128-131 ppm. google.com The carbon atom attached to the hydroxyl group (C-OH) appears in the region of δ 77 ppm. google.com The remaining aliphatic carbons of the cyclooctene ring and any substituents give signals in the upfield region of the spectrum. google.com The distinct chemical shifts for each carbon atom allow for the complete assignment of the carbon backbone.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 130.4, 128.9 | d | Olefinic carbons |
| 77.1 | d | Carbinol carbon (C-OH) |
| 45.2 | d | Ring carbon |
| 29.1, 28.5, 27.1, 26.4, 25.4, 24.6 | t | Ring and propyl chain carbons (CH₂) |
| 10.1 | q | Methyl carbon (CH₃) |
Data is for one diastereomeric racemate of 1-cyclooct-3-enylpropan-1-ol and is illustrative. google.com
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of proton connectivity throughout the molecule. researchgate.netlibretexts.org For example, a cross-peak between the olefinic protons and the allylic protons would confirm their adjacent relationship. emerypharma.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on the already assigned proton signals. princeton.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. princeton.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. nih.gov For instance, a correlation between the carbinol proton and the olefinic carbons can help to confirm the position of the double bond relative to the hydroxyl group.
¹³C NMR for Carbon Backbone and Functional Group Assignment
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (126.20 g/mol ). nih.gov In derivatives like 1-cyclooct-3-enylpropan-1-one, the molecular ion peak is observed, and fragmentation often occurs at the functional groups. google.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.org The fragmentation pattern provides a fingerprint that can be used to identify the compound and to distinguish it from its isomers. oregonstate.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of key functional groups. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. pku.edu.cn The C=C stretching vibration of the double bond in the cyclooctene ring typically appears around 1650 cm⁻¹. vulcanchem.com The C-O stretching vibration of the alcohol is usually observed in the 1000-1200 cm⁻¹ region. pku.edu.cn These characteristic absorptions provide clear evidence for the presence of both the hydroxyl and alkene functional groups in the molecule. nih.govnih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H stretch | Alcohol |
| ~3020 | C-H stretch | Alkene |
| ~2920, 2850 | C-H stretch | Alkane |
| ~1650 | C=C stretch | Alkene |
| ~1050 | C-O stretch | Alcohol |
Data is representative for this class of compounds. google.compku.edu.cn
Advanced Chromatographic Techniques (e.g., Preparative HPLC, GC) for Isomer Separation and Purity Assessment
Chromatographic techniques are vital for the separation of isomers and for assessing the purity of this compound and its derivatives.
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile compounds like this compound. It can be used to separate diastereomers and enantiomers, often with the use of chiral stationary phases. oregonstate.eduresearchgate.net The retention time is a characteristic property that can be used for identification, and the peak area provides a quantitative measure of the purity. oregonstate.edu
Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for the isolation and purification of specific isomers of this compound derivatives from a mixture. researchgate.netescholarship.orgmcmaster.ca By selecting the appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of closely related compounds, which is often necessary for obtaining pure samples for further spectroscopic analysis or for use in synthesis. mcmaster.carsc.org
Applications of Cyclooct 3 En 1 Ol in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
Cyclooct-3-en-1-ol and its derivatives are pivotal intermediates in the construction of complex molecules, particularly those containing an eight-membered ring system. For instance, 2-azidothis compound serves as a crucial starting material for the synthesis of various aminocyclitols. researchgate.netresearchgate.net The synthetic strategy often involves the functionalization of the double bond via epoxidation. researchgate.netresearchgate.net The resulting azidoepoxide can then undergo a regioselective ring-opening reaction. researchgate.netresearchgate.net For example, treatment with hydrogen chloride (HCl) gas in methanol (B129727) opens the epoxide ring to yield 2-amino-4-chlorocyclooctanediol as a single isomer in high yield. researchgate.netresearchgate.net
Further elaboration of 2-azidothis compound, such as benzylation of the hydroxyl group followed by epoxidation and subsequent acetolysis of the epoxide, leads to the formation of azido-cyclooctanetriol isomers. researchgate.netresearchgate.net Hydrogenation of the azide (B81097) group in these isomers provides access to valuable 3-amino- and 2-aminocyclooctanetriols. researchgate.net Beyond aminocyclitols, this compound derivatives are also employed in the synthesis of other complex heterocyclic structures, such as cycloocta[b]indoles, through formal [5+3] cycloaddition reactions. researchgate.net
| Precursor | Reaction Sequence | Synthesized Complex Molecule |
| 2-Azidothis compound | 1. Epoxidation 2. Ring-opening with HCl/Methanol | 2-Amino-4-chlorocyclooctanediol researchgate.netresearchgate.net |
| 2-Azidothis compound | 1. Benzylation 2. Epoxidation 3. Acetolysis 4. Hydrogenation | 3-Amino- and 2-Aminocyclooctanetriols researchgate.net |
| Indole & Cyclopropane (B1198618) derivatives | Lewis acid/Brønsted base catalyzed [5+3] cycloaddition | Cycloocta[b]indole researchgate.net |
Building Block for Functional Polymers and Macromolecules via Ring-Opening Metathesis Polymerization (ROMP)
This compound and related functionalized cyclooctenes are valuable monomers in ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and properties. digitellinc.comresearchgate.net ROMP utilizes catalysts, such as the second-generation Grubbs' catalyst, to open the cyclic monomer and form a linear polymer chain containing repeating double bonds. researchgate.net The driving force for the polymerization of cyclooctene (B146475) derivatives is the release of ring strain. nih.gov
The presence of the hydroxyl group in this compound is particularly significant as it allows for the creation of functional polymers with hydrophilic characteristics. researchgate.net These resulting polyalkenamers can be used to produce a variety of materials. researchgate.net For example, ROMP of cyclooctene and cyclooct-4-en-1-ol (B7950028) can be used to prepare polyethylene-based supports for homogeneous catalysis. digitellinc.com The unsaturated polymer backbone also offers a handle for further post-polymerization modification, such as through macromolecular cross-metathesis reactions. researchgate.net This versatility makes this compound a key component in designing advanced macromolecular materials, including bio-based polymers. magtech.com.cn
| Monomer | Polymerization Method | Key Feature of Resulting Polymer | Potential Application |
| This compound | ROMP | Hydrophilic, functionalizable backbone researchgate.net | Amphiphilic copolymers, modified materials researchgate.net |
| Cyclooct-4-en-1-ol | ROMP | Functional polyethylene (B3416737) precursor digitellinc.com | Supports for homogeneous catalysis digitellinc.com |
| 3- and 1-butyl-trans-cyclooctenes | ROMP | Regioregular structure nih.gov | Precursors for short-chain branched polyethylene nih.gov |
Precursor for Strained Cycloalkenes in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov this compound is a key precursor for producing strained trans-cyclooctene (B1233481) (TCO) derivatives, which are powerful tools in this field. nih.gov
The cis-isomer of this compound can be converted to its highly strained trans-isomer, often denoted as TCO-OH, via photochemical isomerization. nih.govresearchgate.net The trans configuration introduces significant ring strain, making the double bond exceptionally reactive in specific cycloaddition reactions. nih.govnih.gov This high reactivity, coupled with its stability in biological media, makes TCO-OH and its derivatives highly sought-after reagents for bioorthogonal applications. nih.govmedkoo.com
Trans-cyclooctenes, including TCO-OH, participate in extremely rapid strain-promoted, copper-free click chemistry reactions. medkoo.com The most prominent of these is the inverse electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines. nih.govprecisepeg.com This reaction is considered one of the fastest bioorthogonal ligations, proceeding with high selectivity and quantitative yields in various media, from organic solvents to cellular lysates. nih.gov
This powerful ligation strategy is widely used for biological labeling and imaging. medkoo.com Furthermore, the TCO-tetrazine reaction has been ingeniously adapted for "click-to-release" applications. In this approach, a molecule of interest (e.g., a drug) is attached to the TCO scaffold. The subsequent IEDDA reaction with a tetrazine triggers the release of the cargo, enabling the development of prodrugs that can be activated at a specific time and location within a biological system. researchgate.netcore.ac.uk
| TCO Derivative | Reaction Partner | Reaction Type | Key Feature | Application |
| (E)-Cyclooct-4-enol (TCO-OH) | 1,2,4,5-Tetrazines | Inverse electron-demand Diels-Alder (IEDDA) nih.govprecisepeg.com | Extremely fast kinetics, biocompatible nih.govmedkoo.com | Biological labeling, in vivo imaging |
| TCO-conjugated prodrug | Tetrazines | IEDDA-triggered release | Spatiotemporal control of drug activation researchgate.netcore.ac.uk | Prodrug activation, targeted therapy researchgate.netcore.ac.uk |
Synthesis of Trans-Cyclooctene Derivatives (TCOs)
Synthesis of Specialized Cyclooctene Derivatives (e.g., Aminocyclitols, Polyols)
The chemical versatility of this compound allows it to be a starting point for a range of specialized derivatives, most notably aminocyclitols and polyols, which are classes of compounds with significant biological and medicinal interest. researchgate.net The synthesis of these complex molecules often begins with the transformation of this compound into a more functionalized intermediate, such as 2-azidothis compound. researchgate.netresearchgate.net
From this key azide intermediate, a variety of synthetic routes can be pursued. Epoxidation of the double bond followed by nucleophilic ring-opening of the resulting epoxide introduces new functional groups with specific stereochemistry. researchgate.netresearchgate.net For example, as previously mentioned, reaction with HCl in methanol yields a chloro-aminocyclooctanediol. researchgate.netresearchgate.net Alternatively, a sequence involving benzylation, epoxidation, acetolysis, and deprotection can lead to azido-cyclooctanetriol isomers, which upon reduction of the azide group, afford different aminocyclooctanetriols. researchgate.net These synthetic pathways demonstrate the utility of this compound as a scaffold for generating a library of structurally diverse and functionally rich cyclooctane (B165968) derivatives.
| Starting Material | Key Intermediate | Reaction | Synthesized Derivative |
| cis,cis-1,3-Cyclooctadiene | 2-Azidothis compound researchgate.net | Epoxidation, Ring-opening with HCl | 2-Amino-4-chlorocyclooctanediol researchgate.netresearchgate.net |
| 2-Azidothis compound | Azido-cyclooctanetriol isomers researchgate.net | Hydrogenation of azide | 3-Aminocyclooctanetriol researchgate.net |
| 2-Azidothis compound | Azido-cyclooctanetriol isomers researchgate.net | Hydrogenation of azide | 2-Aminocyclooctanetriol researchgate.net |
Future Research Directions and Emerging Methodologies
Development of Novel Chemo- and Stereoselective Transformations for Cyclooct-3-en-1-ol
The control of chemo- and stereoselectivity is paramount in harnessing this compound for the synthesis of complex molecules. Future research is focused on developing new reactions that can precisely modify the molecule's structure.
Key research efforts are directed towards the diastereoselective synthesis of substituted trans-cyclooctenes. nih.gov For instance, the addition of nucleophiles to a trans-cyclooct-4-enone precursor can be achieved in a stereocontrolled manner, addressing the common issue of low stereoselectivity in photoisomerization routes. nih.gov Another advanced strategy involves using 2-azidothis compound as a key intermediate. researchgate.net This compound allows for further functionalization through reactions like epoxidation of the double bond. The subsequent ring-opening of the resulting azidoepoxide with reagents such as gaseous hydrogen chloride in methanol (B129727) has been shown to produce highly functionalized aminocyclooctane derivatives like 2-amino-4-chlorocyclooctanediol as a single isomer. researchgate.net
Moreover, functional derivatization at the 3- and 5-positions of the cyclooctene (B146475) ring is an active area of investigation, yielding new monomers for ring-opening metathesis polymerization. researchgate.net These transformations provide access to a wider range of functional groups on the cyclooctene scaffold.
Table 1: Examples of Stereoselective Transformations
| Precursor | Reagent(s) | Product | Key Outcome | Reference |
|---|---|---|---|---|
| trans-Cyclooct-4-enone | Nucleophiles | Substituted trans-cyclooctenols | High diastereoselectivity | nih.gov |
| 2-Azidothis compound | 1. m-CPBA 2. HCl(g) in MeOH | 2-Amino-4-chlorocyclooctanediol | High yield, single isomer formation | researchgate.net |
Exploration of Catalytic Systems for Sustainable Synthesis and Functionalization
The development of sustainable catalytic systems is crucial for the environmentally benign synthesis and functionalization of this compound. Research is moving beyond classical stoichiometric reagents towards more efficient and recyclable metal-based and organocatalytic methods.
Transition metal catalysis offers a powerful tool for these transformations. mdpi.com For example, palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) can produce ester-functionalized cyclooctenes, which are precursors to compounds like this compound. Furthermore, trans-cyclooctene (B1233481) derivatives themselves have been employed as chiral ligands in rhodium-catalyzed 1,4-additions, demonstrating their potential to create efficient asymmetric coordination spheres for metal catalysis. researchgate.netresearchgate.net
Photocatalysis represents another frontier, using visible light to drive reactions under mild conditions. mdpi.com This approach can be used to generate radical intermediates for novel cyclization and functionalization pathways. The development of bifunctional trans-cyclooctene (TCO) catalysts, guided by mechanistic and computational insights, has led to highly active systems for reactions like bromination. researchgate.net
Table 2: Emerging Catalytic Systems
| Catalyst Type | Reaction | Substrate/Precursor | Significance | Reference(s) |
|---|---|---|---|---|
| Palladium | Carbonylation | Cycloocta-1,5-diene | Forms functionalized cyclooctene esters | |
| Rhodium | 1,4-Addition | Enones | Uses trans-cyclooctene as a chiral ligand | researchgate.netresearchgate.net |
| Iridium(III) | C–H/N–H Functionalization | Sulfoximines | Synthesis of heterocycles under redox-neutral conditions | mdpi.com |
Computational Design and Prediction of Novel this compound Analogues with Tuned Reactivity
Computational chemistry has become an indispensable tool for accelerating the discovery of new reagents and catalysts. By modeling reaction pathways and molecular properties, researchers can predict the reactivity of novel this compound analogues before their synthesis.
Computational studies have provided key insights into the reactivity of trans-cyclooctenes, showing that the strained 'crown' conformation leads to a high-energy highest occupied molecular orbital (HOMO), which enhances reactivity in cycloaddition reactions. nih.gov This predictive power has been harnessed to design new, highly reactive dienophiles. For example, computation was used to design an (E)-bicyclo[6.1.0]non-4-ene with a cis-ring fusion, which forces the eight-membered ring into a highly strained 'half-chair' conformation. acs.org This designed molecule exhibited significantly greater reactivity in tetrazine ligations compared to the parent trans-cyclooctene. acs.org
Density-functional theory (DFT) computations are also employed to elucidate complex reaction mechanisms, such as the ring-opening of epoxides derived from cyclooctene systems, helping to explain the observed stereochemical outcomes. researchgate.net These theoretical models aid in the rational design of more active and selective catalysts and substrates. researchgate.net
Integration of this compound Chemistry into Flow Reactors and Continuous Manufacturing Processes
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved product quality, and easier scalability. mt.com The chemistry of this compound is well-suited for this transition.
A notable application is the photochemical synthesis of trans-cyclooctene derivatives. nih.gov Flow chemistry setups have been developed where a solution of the cis-isomer is irradiated while being continuously pumped through a column containing a silver nitrate (B79036) (AgNO₃)-impregnated silica (B1680970) gel. researchgate.net The silver salt selectively retains the trans-isomer, while the unreacted cis-isomer is recycled back into the photoreactor. This process efficiently drives the equilibrium towards the desired trans-product, overcoming the low yields often seen in batch photochemical reactions. nih.govresearchgate.net This method provides scalable access to various functionalized trans-cyclooctenes. researchgate.net The inherent benefits of flow reactors, such as efficient light penetration and precise control over residence time, make them ideal for such photochemical transformations. researchgate.net
Deeper Mechanistic Understanding of Transannular Reactivity in Substituted Cyclooctenes
The eight-membered ring of cyclooctene is not rigid; its conformational flexibility allows for proximity between non-adjacent atoms, leading to unique transannular reactions (reactions that occur across the ring). A deeper mechanistic understanding of these pathways is a key research focus.
Studies have shown that functionalized trans-cyclooctenes can undergo stereospecific transannular cyclization reactions. nih.gov For example, a derivative of 5-aza-trans-cyclooctene was found to undergo cyclization upon treatment with bromine, with the alkene stereochemistry being transferred with high fidelity to the resulting hexahydropyrrolizine framework. researchgate.net
Mechanistic investigations in related cyclooctyl systems have shed light on the intermediates involved. In palladium-mediated reactions, the formation of carbocation intermediates appears to be a dominant pathway in cyclooctyl systems, in contrast to other ring sizes. rsc.org Some pathways are thought to involve transannular 1,3-hydride migrations via cyclic transition states, such as a proposed 'palladabicyclooctane' intermediate, which can explain the formation of specific substitution patterns. rsc.org Understanding these intricate mechanisms is crucial for predicting and controlling the outcomes of reactions involving substituted cyclooctenes and designing new synthetic strategies based on this unique reactivity.
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing Cyclooct-3-en-1-ol, and how can reproducibility be ensured?
- Methodological Answer : Synthesis of this compound typically involves ring-closing metathesis or selective hydrogenation of cyclic precursors. To ensure reproducibility, follow these steps:
- Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to guidelines for experimental rigor .
- Include purity verification via NMR, IR, or GC-MS, with spectral data provided in tabular form (e.g., δ values for protons in distinct environments).
- Cross-reference synthetic procedures with prior studies to validate methodology, avoiding redundant descriptions while citing established protocols .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry.
- Chromatography : Report retention times and Rf values alongside reference standards.
- Physical Properties : Tabulate melting points, optical rotation, and solubility data to benchmark against literature .
- Highlight deviations in purity metrics (e.g., HPLC traces) and propose adjustments in purification steps (e.g., column chromatography gradients) .
Q. What is the role of this compound in asymmetric catalysis or natural product synthesis?
- Methodological Answer : this compound serves as a chiral building block for terpene derivatives or macrocyclic ligands. To assess its utility:
- Design comparative studies using structurally similar alcohols (e.g., cyclohexenols) to evaluate steric/electronic effects .
- Tabulate reaction yields and enantiomeric excess (ee) under varying conditions (e.g., catalyst loading, solvent polarity).
- Reference precedents in natural product total synthesis to identify underutilized applications .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Hypothesis Testing : Use isotopic labeling (e.g., H or O) to track proton transfer pathways in acid/base-mediated reactions.
- Computational Modeling : Employ DFT calculations to map energy barriers for competing pathways (e.g., ring-opening vs. elimination).
- Data Synthesis : Create a contradiction matrix comparing experimental outcomes (e.g., product ratios) with computational predictions, addressing discrepancies through iterative refinement .
Q. What frameworks guide the design of experiments to study substituent effects on this compound’s conformational stability?
- Methodological Answer : Apply the PICOT framework for systematic inquiry:
- Population : this compound derivatives with substituents at C2/C6.
- Intervention : Substituent variation (e.g., electron-withdrawing vs. donating groups).
- Comparison : Unsubstituted this compound as control.
- Outcome : Conformational energy profiles (via X-ray crystallography or NOE studies).
- Time : Kinetic analysis of ring-flipping dynamics .
- Tabulate substituent effects on activation energy () and correlate with Hammett parameters.
Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Perform systematic error analysis : Compare NMR/IR data across labs, identifying outliers due to solvent effects or calibration drift.
- Use meta-analysis to aggregate published spectra, highlighting trends in chemical shift ranges for specific functional groups.
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved contradictions (e.g., unexpected diastereomer ratios) .
Q. What computational tools are recommended for predicting this compound’s behavior in supramolecular assemblies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate host-guest interactions with macrocycles (e.g., cucurbiturils) under varying pH/temperature conditions.
- Docking Software : Use AutoDock Vina to estimate binding affinities, cross-validated with experimental ITC (Isothermal Titration Calorimetry) data.
- Data Presentation : Provide heatmaps of interaction energies and RMSD plots to quantify conformational stability .
Guidance for Data Presentation and Reproducibility
- Tables : Include comparative datasets (e.g., reaction yields, spectroscopic assignments) with clear headers and statistical confidence intervals .
- Figures : Use schematics to illustrate reaction mechanisms or conformational analysis, citing computational software versions and force fields .
- Ethical Reporting : Disclose limitations (e.g., sample purity thresholds) and propose follow-up studies to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
